Cas no 93413-44-6 (S-Venlafaxine)

S-Venlafaxine structure
S-Venlafaxine structure
Nome do Produto:S-Venlafaxine
N.o CAS:93413-44-6
MF:C17H27NO2
MW:277.401785135269
CID:801326

S-Venlafaxine Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclohexanol,1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
    • S-Venlafaxine
    • 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
    • (-)-Venlafaxine
    • (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
    • (S)-VENLAFAXINE
    • 1-[(1S)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL
    • BIDD:GT0838
    • R(-)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol
    • R-venlafaxine
    • 1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
    • Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (S)- (ZCI)
    • Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
    • Chave InChI: PNVNVHUZROJLTJ-MRXNPFEDSA-N
    • SMILES: [C@@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C

Propriedades Computadas

  • Massa Exacta: 277.204179g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.9
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Ligações Rotativas: 5
  • Massa monoisotópica: 277.204179g/mol
  • Massa monoisotópica: 277.204179g/mol
  • Superfície polar topológica: 32.7Ų
  • Contagem de Átomos Pesados: 20
  • Complexidade: 279
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Ponto de Fusão: 102-104°C
  • PSA: 32.70000
  • LogP: 3.03560

S-Venlafaxine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHENG KE LU SI SHENG WU JI SHU
sc-208330-5mg
S-Venlafaxine,
93413-44-6
5mg
¥3234.00 2023-09-05
TRC
V120008-5mg
S-Venlafaxine
93413-44-6
5mg
$ 265.00 2023-09-05
TRC
V120008-2mg
S-Venlafaxine
93413-44-6
2mg
$ 190.00 2023-04-16
Apollo Scientific
BICR388-10mg
(S)-Venlafaxine
93413-44-6
10mg
£386.00 2024-07-20
Apollo Scientific
BICR388-25mg
(S)-Venlafaxine
93413-44-6
25mg
£727.00 2024-07-20
Apollo Scientific
BICR388-50mg
(S)-Venlafaxine
93413-44-6
50mg
£1136.00 2024-07-20
TRC
V120008-50mg
S-Venlafaxine
93413-44-6
50mg
$ 1777.00 2023-09-05
ChemScence
CS-0131886-1mg
(S)-Venlafaxine
93413-44-6
1mg
$120.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S937827-5mg
(S)-Venlafaxine
93413-44-6 ≥98%
5mg
¥3,150.00 2022-09-28
TRC
V120008-10mg
S-Venlafaxine
93413-44-6
10mg
$ 526.00 2023-09-05

S-Venlafaxine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 48 h, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  rt
Referência
Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues
Bhuniya, Rajib; Nanda, Samik, Tetrahedron Letters, 2012, 53(15), 1990-1992

Synthetic Routes 2

Condições de reacção
Referência
N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção
Referência
Preparation of venlafaxine hydrochloride crystalline polymorphs
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção
Referência
Process for resolving racemic amine by optically pure derivative of cypermethric acid
, India, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Referência
Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors.
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 5 h, 66 °C; 66 °C → 0 °C
1.2 Reagents: Ethyl acetate ,  Water ;  2 h, 0 °C
Referência
Asymmetric synthesis of (-)-venlafaxine using organocatalyst
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção
Referência
Asymmetric synthesis of (-)-venlafaxine using organocatalyst
, United States, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ;  reflux
Referência
Process for preparation of chiral venlafaxine hydrochloride in crystal forms
, China, , ,

Synthetic Routes 9

Condições de reacção
1.1 pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
1.3 Solvents: Hexane ;  1 h, rt; 2 h, 0 °C
Referência
Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine
, United States, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
1.2 Solvents: Hexane ;  1 h, rt; 2 h, 0 °C
Referência
Preparation and formulation of O-desmethyl venlafaxine enantiomers
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção
Referência
The synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-butyl) dimethylsilane
Liu, Dong-Wang; Tang, Lin-Jun; Huang, Fei-Fei; Wang, Li-Ping; Wang, Xiao-Ji; et al, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

Synthetic Routes 12

Condições de reacção
Referência
Phenethylamine derivatives and intermediates
, European Patent Organization, , ,

Synthetic Routes 13

Condições de reacção
Referência
A process for producing enantiomers of substituted 1-(2-amino-1-phenyl-ethyl)-cyclohexanols
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção
Referência
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity
Yardley, John P.; Husbands, G. E. Morris; Stack, Gary; Butch, Jacqueline; Bicksler, James; et al, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate ;  15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ;  2 h, 0 °C
Referência
Asymmetric total synthesis of (-)-venlafaxine using an organocatalyst
Chavan, Subhash P.; Garai, Sumanta; Pawar, Kailash P., Tetrahedron Letters, 2013, 54(17), 2137-2139

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  > 1 min, rt
Referência
Efficient resolution of venlafaxine and mechanism study via X-ray crystallography
Liu, Zhi-Jin; Liu, Han; Chen, Xuan-Wen; Lin, Min; Hu, Yu ; et al, Chirality, 2018, 30(3), 268-274

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referência
Aminoalcohol-boron-BINOL complex and method for the preparation of optically active aminoalcohol derivative
, Japan, , ,

S-Venlafaxine Raw materials

S-Venlafaxine Preparation Products

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